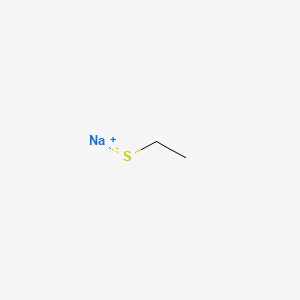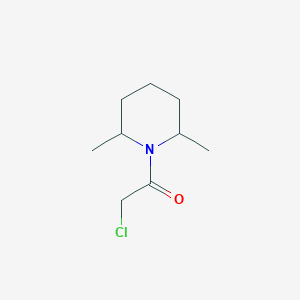
5-(3-Thienyl)-2-furaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 5-(3-Thienyl)-2-furaldehyde, is a heterocyclic compound that incorporates both furan and thiophene moieties. This structure is significant in the field of organic chemistry due to its potential applications in pharmaceuticals, materials science, and as an intermediate in various chemical syntheses.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been explored in several studies. For instance, a scalable synthesis method for thieno[3,2-b]furan has been developed, which also provides insights into the chemical robustness and selectivity toward functionalization at specific positions on the heterocycle . Additionally, a synthetic protocol for 5-substituted 2-furaldehydes has been established, utilizing Pd-catalyzed cross-coupling reactions and a novel organozinc reagent, which underscores the versatility and mild conditions of the synthesis process .
Molecular Structure Analysis
The molecular structure of 5-(3-Thienyl)-2-furaldehyde is characterized by the presence of a furan ring fused with a thiophene unit. The structural analysis of similar compounds, such as thieno[3,2-b]furan, has been conducted through detailed NMR data, which helps in understanding the electronic and spatial configuration of the molecule .
Chemical Reactions Analysis
Chemical reactivity of related compounds has been investigated, revealing that thieno[3,2-b]furan exhibits good selectivity for functionalization, which is a valuable trait for further chemical modifications . Moreover, the chemoselective protection of heteroaromatic aldehydes as imidazolidine derivatives has been reported, providing a method for the selective metallation and subsequent regeneration of the carboxaldehyde functionality .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(3-Thienyl)-2-furaldehyde and its derivatives can be inferred from the properties of similar compounds. For example, the spectral data and physical constants of 2,5-dimethyl-3-thienyl chalcones have been characterized, and their group frequencies and NMR chemical shifts have been correlated with substituent effects . This information is crucial for understanding the behavior of the compound under different conditions and its potential interactions with other molecules.
Aplicaciones Científicas De Investigación
Preparation and Synthesis
5-(3-Thienyl)-2-furaldehyde has been explored in various chemical syntheses and preparation methods. A novel method for preparing 5-hydroxymethyl-2-furaldehyde from mono-, oligo-, and poly-saccharides using immonium or ammonium salts has been developed. This process avoids the production of secondary products and suggests potential industrial applications (Fayet & Gelas, 1983). Additionally, 5-Aryl-2-furaldehydes have been used in the synthesis of tetrahydropyrimidinones via the Biginelli reaction, demonstrating its utility in creating complex organic compounds (Vakhula et al., 2018).
Analytical Chemistry
In analytical chemistry, 5-hydroxymethyl-2-furaldehyde has been used in the determination of furanic aldehydes and acids in honey using RP-HPLC, indicating its role in food quality and safety analysis (Spano et al., 2009). Similarly, its separation and determination in fruit juices have been investigated using micellar electrokinetic capillary chromatography, highlighting its significance in monitoring food deterioration (Corradini & Corradini, 1992).
Spectroscopic and Quantum Chemical Analysis
5-(Hydroxymethyl)-2-furaldehyde has been characterized using spectroscopic analytical techniques and high-level quantum chemical calculations. This includes studying its molecular geometry, vibrational properties, electronic properties, and chemical shifts, which are essential for understanding its chemical behavior (Rajkumar et al., 2020).
Catalysis and Chemical Transformations
Studies have demonstrated the use of 5-hydroxymethyl-2-furaldehyde in catalysis, such as its hydrogenation to 2,5-bis(hydroxymethyl)furan in n-alcohol solvents using a Ru(OH)x/ZrO2 catalyst (Han et al., 2016). Additionally, its selective oxidation to furan-2,5-dicarboxaldehyde using vanadyl phosphate-based catalytic systems has been studied, showcasing its potential in organic synthesis (Carlini et al., 2005).
Safety and Hazards
The safety data sheet for a related compound, trans-3-(3-Thienyl)acrylic acid, indicates that it is a combustible liquid and should be kept away from heat, sparks, open flames, and hot surfaces . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling the compound .
Direcciones Futuras
Propiedades
IUPAC Name |
5-thiophen-3-ylfuran-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2S/c10-5-8-1-2-9(11-8)7-3-4-12-6-7/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMRFFNBNAMYNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC=C(O2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408286 |
Source


|
| Record name | 5-(3-Thienyl)-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886361-73-5 |
Source


|
| Record name | 5-(3-Thienyl)-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


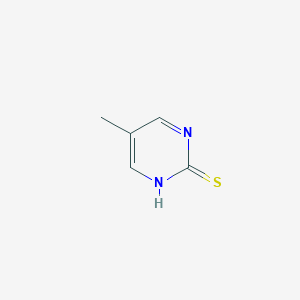
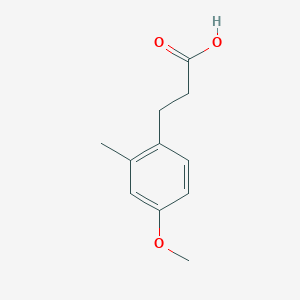

![4-[(Butylthio)methyl]-5-methyl-2-furoic acid](/img/structure/B1308696.png)
![2-[1-Cyano-2-(4-methylphenyl)vinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1308698.png)

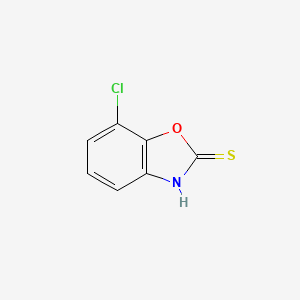
![1-[4-(Trifluoromethyl)benzyl]-piperidine-4-carboxylic acid](/img/structure/B1308711.png)
![(Z)-3-(3-bromo-4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-2-propenenitrile](/img/structure/B1308712.png)
